molecular formula C11H13NO2 B3024161 4-(2-Methoxyphenyl)pyrrolidin-2-one CAS No. 1020718-50-6

4-(2-Methoxyphenyl)pyrrolidin-2-one

Cat. No. B3024161
M. Wt: 191.23 g/mol
InChI Key: ZJWRMPWIYONZSB-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “4-(2-Methoxyphenyl)pyrrolidin-2-one” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenyl)pyrrolidin-2-one” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The pyrrolidine ring in “4-(2-Methoxyphenyl)pyrrolidin-2-one” can undergo various chemical reactions. For instance, it can be functionalized or transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methoxyphenyl)pyrrolidin-2-one” are influenced by the presence of the pyrrolidine ring and the methoxyphenyl group . These groups can modify the physicochemical parameters of the compound .

Scientific Research Applications

Crystal Structure and Conformation

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing specific conformational characteristics. For example, the pyrrolidin-2-one ring often exhibits an envelope conformation, with various substituents affecting the overall molecular arrangement (Mohammat et al., 2008), (Sedlák et al., 2003).

  • Conformational Analysis : Studies have focused on the conformation of solvated forms of related compounds, highlighting the importance of molecular geometry in potential applications (Banerjee et al., 2002), (Pedroso et al., 2020).

Biological and Pharmacological Aspects

  • Pharmacological Properties : Certain derivatives have shown potential in pharmacological applications, such as antiarrhythmic and antihypertensive effects, suggesting a link to alpha-adrenolytic properties (Malawska et al., 2002).

  • Antiinflammatory Activities : Some derivatives, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been explored for their antiinflammatory and analgesic properties, potentially serving as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives, which are important for further chemical and pharmacological studies. These include the formation of spiro-indole-pyrrolidine ring systems, used in antimicrobial and antitumor agents (Sundar et al., 2011).

  • Mechanochemical Synthesis : Novel techniques like mechanochemical synthesis have been employed for creating complexes with this compound, illustrating its versatility in chemical synthesis (Zaky & Fekri, 2018).

Optical and Electronic Properties

  • Fluorescence Studies : The fluorescence properties of derivatives have been investigated, indicating potential applications in materials science, such as in non-linear optical properties (Zhou et al., 2010), (Palani et al., 2004).

Materials Science

  • Corrosion Inhibition : Pyridine derivatives of this compound have been studied for their potential as corrosion inhibitors, which is significant in industrial applications (Ansari et al., 2015).

Future Directions

The pyrrolidine ring, as found in “4-(2-Methoxyphenyl)pyrrolidin-2-one”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

4-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)8-6-11(13)12-7-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRMPWIYONZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632579
Record name 4-(2-Methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)pyrrolidin-2-one

CAS RN

1020718-50-6
Record name 4-(2-Methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Paraskar, A Sudalai - Tetrahedron, 2006 - Elsevier
Sodium borohydride in combination with a catalytic amount of CoCl 2 has been found to be an excellent catalytic system in reductive cyclizations of suitably substituted azido and cyano …
Number of citations: 111 www.sciencedirect.com
AS Paraskar - 2005 - dspace.ncl.res.in
The thesis entitled “Enantioselective Synthesis of Bioactive Molecules via Metal-Catalyzed Asymmetric Reductions, Oxidations of Alkenes and Addition by Nucleophiles onto …
Number of citations: 0 dspace.ncl.res.in

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